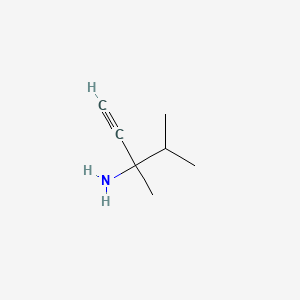
1-Pentyn-3-amine, 3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-amine, 3,4-dimethyl- is an organic compound with the molecular formula C7H13N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a triple bond between carbon atoms (alkyne) and an amine group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentyn-3-amine, 3,4-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with halogenoalkanes. For instance, the reaction of 3,4-dimethyl-1-pentyn-3-ol with ammonia under specific conditions can yield the desired amine .
Industrial Production Methods
Industrial production of 1-Pentyn-3-amine, 3,4-dimethyl- typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyn-3-amine, 3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-amine, 3,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-amine, 3,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethyl-1-pentyn-3-ol
- 3-Methyl-1-pentyn-3-amine
- 4,4-Dimethyl-1-pentyne
Uniqueness
1-Pentyn-3-amine, 3,4-dimethyl- is unique due to its combination of an alkyne and an amine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
54495-21-5 |
|---|---|
Molekularformel |
C7H13N |
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
3,4-dimethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-5-7(4,8)6(2)3/h1,6H,8H2,2-4H3 |
InChI-Schlüssel |
CMAQDSITDMHBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



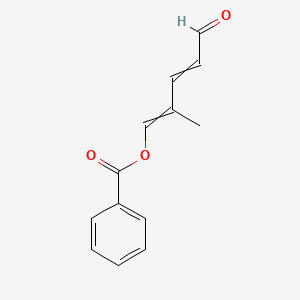
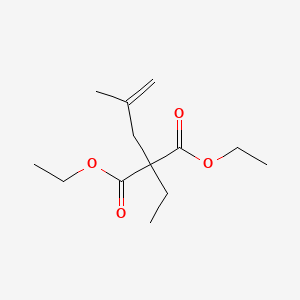
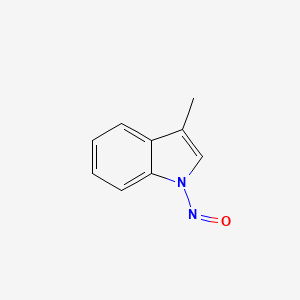
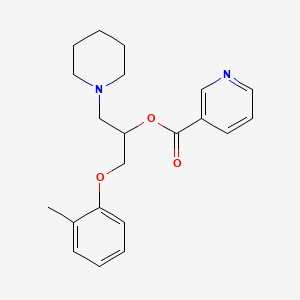
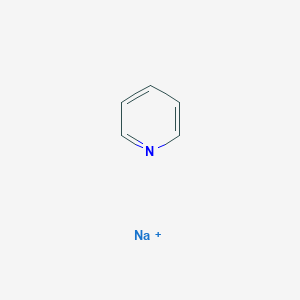
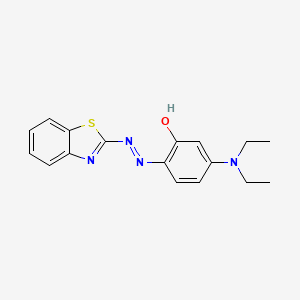
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
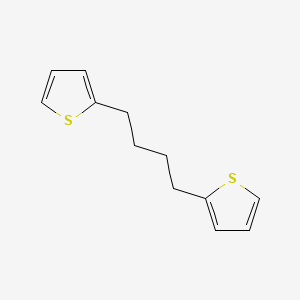
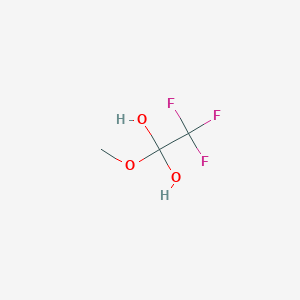
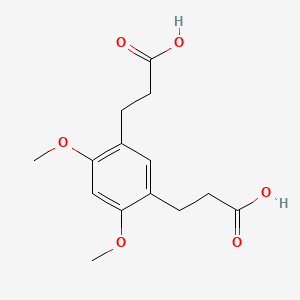
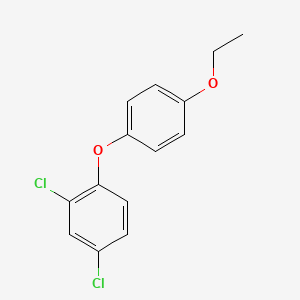
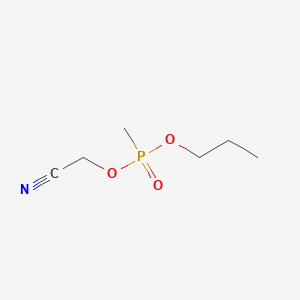
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
